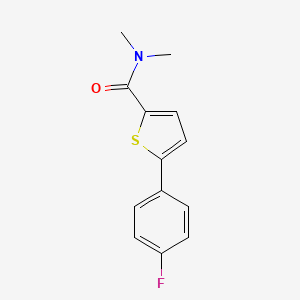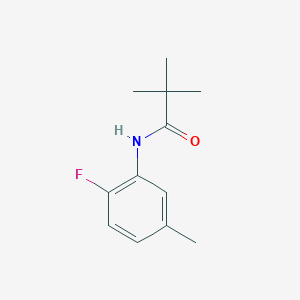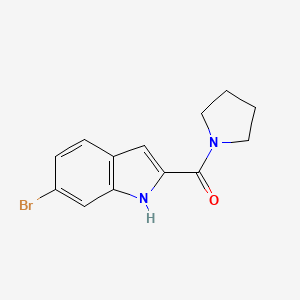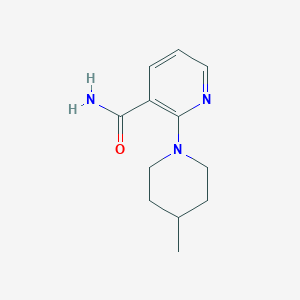![molecular formula C12H13N3 B7476033 N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
N-[(3-methylphenyl)methyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methylphenyl)methyl]pyrimidin-2-amine, also known as 3-Methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been shown to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of N-[(3-methylphenyl)methyl]pyrimidin-2-amine is not well understood. However, it has been suggested that this compound may act by inhibiting various enzymes, such as COX-2 and HDACs, which are involved in cancer and inflammation pathways. It has also been suggested that this compound may act by modulating various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cancer and neurological disorders.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been shown to exhibit significant biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological research, it has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(3-methylphenyl)methyl]pyrimidin-2-amine in lab experiments include its potent biological activity and its ability to inhibit multiple targets. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[(3-methylphenyl)methyl]pyrimidin-2-amine. One direction is to further investigate the mechanism of action of this compound and identify its specific targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials. Finally, future research could focus on developing derivatives of N-[(3-methylphenyl)methyl]pyrimidin-2-amine with improved properties, such as increased solubility and reduced toxicity.
Métodos De Síntesis
The synthesis of N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been reported in the literature. The most commonly used method involves the reaction of 3-methylbenzylamine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[(3-methylphenyl)methyl]pyrimidin-2-amine.
Aplicaciones Científicas De Investigación
N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant biological activity against a range of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In inflammation research, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, it has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10-4-2-5-11(8-10)9-15-12-13-6-3-7-14-12/h2-8H,9H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZFPRVRFEYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)



![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)


![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)

![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)
